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Cat. No.: B8144553

Get Quote

Introduction

FNDR-20123 is a potent, orally active histone deacetylase (HDAC) inhibitor under investigation

as a first-in-class anti-malarial agent.[1] It functions by inhibiting both Plasmodium and human

HDACs, with IC50 values of 31 nM and 3 nM, respectively.[1][2][3] While its primary therapeutic

target is the malaria parasite, Plasmodium falciparum, a thorough evaluation of its cytotoxic

potential against human cell lines is a critical component of its preclinical safety assessment.[2]

Existing data suggests that FNDR-20123 exhibits negligible cytotoxicity against human HepG-2

(liver carcinoma) and THP-1 (monocytic) cell lines.

These application notes provide detailed protocols for a panel of robust, cell-based assays

designed to comprehensively evaluate the in vitro cytotoxicity of FNDR-20123. The selected

assays measure key indicators of cell health, including metabolic activity, membrane integrity,

lysosomal function, and apoptosis induction.

Recommended Cell Lines
A panel of cell lines is recommended to assess cytotoxicity across different tissue types. This

may include, but is not limited to:
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HepG2: A human liver carcinoma cell line, relevant for assessing potential hepatotoxicity.

HEK293: A human embryonic kidney cell line, often used for general toxicity screening.

A549: A human lung carcinoma cell line, for assessing effects on pulmonary cells.

Primary Human Umbilical Vein Endothelial Cells (HUVECs): To evaluate potential effects on

the vasculature.

Key Cytotoxicity Assays
MTT Assay: Measures the metabolic activity of viable cells.

Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with

compromised membrane integrity.

Neutral Red Uptake Assay: Assesses the ability of viable cells to incorporate and retain the

neutral red dye within their lysosomes.

Caspase-3/7 Activity Assay: Detects the activation of key executioner caspases involved in

the apoptotic pathway.

Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay
This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT

to purple formazan crystals by metabolically active cells.

Materials:

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

Complete cell culture medium

96-well clear, flat-bottom plates
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FNDR-20123 stock solution (in DMSO)

Microplate spectrophotometer

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Prepare serial dilutions of FNDR-20123 in complete culture medium. The final DMSO

concentration should not exceed 0.5%.

Remove the medium from the wells and add 100 µL of the FNDR-20123 dilutions. Include

vehicle control (medium with DMSO) and untreated control wells.

Incubate the plate for 24, 48, or 72 hours.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple

formazan crystals are visible.

Add 100 µL of solubilization solution to each well.

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the

formazan crystals.

Read the absorbance at 570 nm using a microplate spectrophotometer.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme,

released into the culture medium upon cell lysis or membrane damage.

Materials:
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Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and

diaphorase)

Lysis buffer (provided in the kit, often 10X)

Stop solution (provided in the kit)

Complete cell culture medium

96-well clear, flat-bottom plates

FNDR-20123 stock solution (in DMSO)

Microplate spectrophotometer

Protocol:

Seed cells and treat with FNDR-20123 as described in steps 1-5 of the MTT assay protocol.

Prepare control wells for:

Spontaneous LDH release: Untreated cells.

Maximum LDH release: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes

before the end of incubation.

Vehicle control: Cells treated with the highest concentration of DMSO used.

Culture medium background: Medium without cells.

At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

Add 50 µL of the reaction mixture to each well containing supernatant and incubate for 30

minutes at room temperature, protected from light.
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Add 50 µL of stop solution to each well.

Measure the absorbance at 490 nm using a microplate spectrophotometer.

Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of healthy cells to incorporate and bind

the supravital dye neutral red in their lysosomes.

Materials:

Neutral red solution (e.g., 0.33% in ultrapure water)

Neutral red destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)

DPBS (Dulbecco's Phosphate-Buffered Saline)

Complete cell culture medium

96-well clear, flat-bottom plates

FNDR-20123 stock solution (in DMSO)

Microplate spectrophotometer

Protocol:

Seed cells and treat with FNDR-20123 as described in steps 1-5 of the MTT assay protocol.

At the end of the incubation period, remove the culture medium.

Add 100 µL of pre-warmed medium containing neutral red to each well.

Incubate for 2-3 hours at 37°C in a humidified 5% CO2 incubator.

Remove the neutral red-containing medium and wash the cells with 150 µL of DPBS.

Add 150 µL of neutral red destain solution to each well.
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Shake the plate on a plate shaker for 10 minutes to extract the dye.

Measure the optical density (OD) at 540 nm in a microplate spectrophotometer.

Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner

enzymes in the apoptotic pathway.

Materials:

Commercially available Caspase-Glo® 3/7 Assay kit (containing a proluminescent caspase-

3/7 substrate)

Complete cell culture medium

96-well opaque-walled plates (suitable for luminescence)

FNDR-20123 stock solution (in DMSO)

Luminometer

Protocol:

Seed cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in 100 µL of

complete culture medium.

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

Treat cells with serial dilutions of FNDR-20123 as described in the MTT protocol. Include

appropriate vehicle and untreated controls. A known apoptosis inducer (e.g., staurosporine)

should be used as a positive control.

Incubate the plate for the desired treatment period (e.g., 6, 12, 24 hours).

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
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Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

Incubate the plate at room temperature for 1-3 hours, protected from light.

Measure the luminescence of each sample using a luminometer.

Data Presentation
Quantitative data should be summarized to determine the IC50 (half-maximal inhibitory

concentration) value for FNDR-20123 in each cell line and for each assay.

Table 1: Summary of FNDR-20123 IC50 Values (µM) Across Different Cytotoxicity Assays

Cell Line
MTT Assay
(48h)

LDH Assay
(48h)

Neutral Red
Assay (48h)

Caspase-3/7
Assay (24h)

HepG2 >100 >100 >100
No significant

increase

HEK293 >100 >100 >100
No significant

increase

A549 >100 >100 >100
No significant

increase

HUVEC >100 >100 >100
No significant

increase

Note: The values presented are hypothetical and based on published data suggesting

negligible cytotoxicity. Actual experimental results should be inserted here.

Table 2: Example Data from MTT Assay on HepG2 Cells (48h Exposure)
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FNDR-20123 (µM)
Mean Absorbance
(570 nm)

Std. Deviation % Viability

0 (Control) 1.254 0.087 100%

0.1 1.231 0.091 98.2%

1 1.215 0.076 96.9%

10 1.198 0.082 95.5%

50 1.150 0.095 91.7%

100 1.123 0.088 89.6%

Visualizations
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General Workflow for FNDR-20123 Cytotoxicity Testing
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Caption: General workflow for assessing the cytotoxicity of FNDR-20123.
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Simplified Mechanism of HDAC Inhibition
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Caption: FNDR-20123 inhibits HDACs, leading to altered gene expression.

References
1. medchemexpress.com [medchemexpress.com]

2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of
Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b8144553/docs?utm_src=pdf-body-img#application-notes-cell-based-assays-for-evaluating-fndr-20123-cytotoxicity
https://www.benchchem.com/product/b8144553/docs?utm_src=pdf-body#application-notes-cell-based-assays-for-evaluating-fndr-20123-cytotoxicity
https://www.medchemexpress.com/fndr-20123-free-base.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549214/
https://www.researchgate.net/publication/346192339_Discovery_of_FNDR-20123_a_histone_deacetylase_inhibitor_for_the_treatment_of_Plasmodium_falciparum_malaria
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144553?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes: Cell-Based Assays for Evaluating
FNDR-20123 Cytotoxicity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8144553/docs#application-notes-cell-based-assays-
for-evaluating-fndr-20123-cytotoxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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